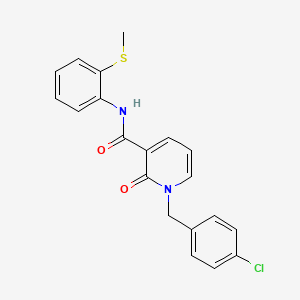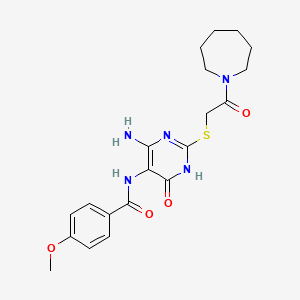
N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, an azepane ring, a thioether group, and an amide group . These functional groups and rings are common in many biologically active compounds, suggesting that this molecule could potentially have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The pyrimidine ring and the azepane ring could potentially impart rigidity to the molecule, while the thioether and amide groups could be involved in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point . The presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Bioreductive Agents in Cancer Therapy
Compounds similar in structure to the one have been investigated for their role as bioreductive agents, specifically targeting hypoxic cells within tumors. Bioreductive drugs are designed to be activated under low oxygen conditions, which are common in solid tumors due to inadequate blood supply. For instance, reductive chemistry investigations of certain cytotoxins demonstrate selective toxicity towards hypoxic cells, a characteristic that could be exploited in cancer therapy to target tumor cells while sparing normal tissues (Palmer et al., 1995).
Antimicrobial and Antifungal Applications
Another research direction involves the synthesis of novel compounds for antimicrobial and antifungal uses. Derivatives of structurally related molecules have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests potential for the development of new antimicrobial agents that could help address the growing issue of antibiotic resistance (Desai et al., 2013).
Anticancer Agent Development
Further studies into structurally related compounds have identified molecules with potent in vivo efficacy against cancer. For example, certain kinesin spindle protein (KSP) inhibitors, which play a crucial role in cell mitosis, have been highlighted as potential anticancer agents due to their ability to induce mitotic arrest and subsequent cell death in tumor cells (Theoclitou et al., 2011).
Drug Activation and Bioactivation Studies
Research into the bioactivation mechanisms of related compounds has provided insights into how prodrugs can be activated within the body to exert their therapeutic effects. Such studies are crucial for the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy. The investigation of the active forms of drugs and their interaction with biological molecules offers a pathway to designing more effective treatments (Knox et al., 1991).
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-29-14-8-6-13(7-9-14)18(27)22-16-17(21)23-20(24-19(16)28)30-12-15(26)25-10-4-2-3-5-11-25/h6-9H,2-5,10-12H2,1H3,(H,22,27)(H3,21,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWQXPJUYHXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

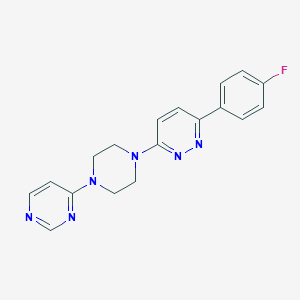

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2927954.png)

![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)

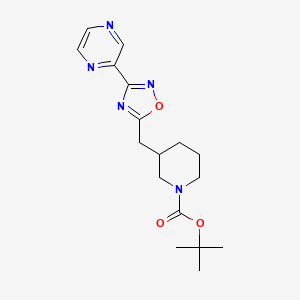
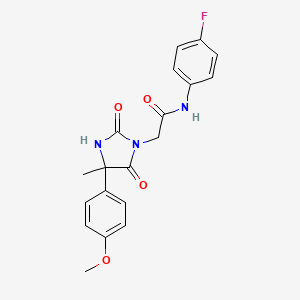
![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)


![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)

